(3aR,8aS)-2-(Quinolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole
Description
(3aR,8aS)-2-(Quinolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole is a chiral oxazoline derivative characterized by a fused indeno-oxazole core substituted with a quinoline moiety at the 2-position. This compound is part of a broader class of indeno-oxazole ligands used in asymmetric catalysis, particularly in enantioselective transformations such as C–H amination and alkynylation reactions . Its stereochemistry (3aR,8aS) is critical for its catalytic activity, as the spatial arrangement of the quinoline substituent influences substrate coordination and stereoselectivity. The compound is synthesized via cyclization of chiral β-amino alcohols with nitrile derivatives under optimized conditions, achieving high enantiomeric excess (e.g., 99% ee in commercial samples) .
Key properties include:
- Molecular formula: C₁₉H₁₄N₂O
- Molecular weight: 286.33 g/mol
- CAS No.: 2095128-11-1 (enantiomer: 2055935-90-3)
- Applications: Asymmetric catalysis, coordination chemistry, and synthesis of β-amino alcohols .
Properties
IUPAC Name |
(3aS,8bR)-2-quinolin-2-yl-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O/c1-3-7-14-13(6-1)11-17-18(14)21-19(22-17)16-10-9-12-5-2-4-8-15(12)20-16/h1-10,17-18H,11H2/t17-,18+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYXOYKBPSDLDAZ-ZWKOTPCHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C3=CC=CC=C31)N=C(O2)C4=NC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H](C3=CC=CC=C31)N=C(O2)C4=NC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,8aS)-2-(Quinolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole typically involves multi-step organic reactions. One common method includes the cyclization of a quinoline derivative with an indeno-oxazole precursor under specific conditions. The reaction often requires the use of catalysts such as palladium or copper and may involve steps like nucleophilic substitution, cycloaddition, and oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(3aR,8aS)-2-(Quinolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) in the presence of solvents like ethanol or methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and strong bases like sodium hydride (NaH) for nucleophilic substitution.
Major Products
The major products formed from these reactions include various quinoline and indeno-oxazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
(3aR,8aS)-2-(Quinolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with DNA and proteins.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which (3aR,8aS)-2-(Quinolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole exerts its effects involves interactions with molecular targets such as enzymes, receptors, and nucleic acids. The compound can intercalate into DNA, disrupting its function, or bind to specific proteins, altering their activity. These interactions can trigger various cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares (3aR,8aS)-2-(Quinolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole with structurally related indeno-oxazole derivatives:
Key Differences and Trends
Substituent Effects on Catalytic Activity: The quinolin-2-yl and phenanthrolin-2-yl derivatives exhibit superior enantioselectivity (up to 99% ee) compared to simpler aryl groups (e.g., naphthalen-1-yl, 67% ee) due to enhanced π-π interactions and steric control . Electron-withdrawing groups like trifluoromethyl (in 5-(trifluoromethyl)pyridin-2-yl) improve Lewis acidity, facilitating substrate activation in copper-catalyzed reactions .
Synthetic Accessibility: Quinolin-2-yl and isoquinolin-1-yl derivatives require multi-step syntheses but achieve high purity (>97%) via Schlenk techniques . Naphthalen-1-yl analogs show lower yields (12%) due to competing side reactions in radical amination pathways .
Coordination Chemistry: Bisoxazoline ligands (e.g., cyclopropane-1,1-diyl-bridged derivatives) enable bidentate coordination to metals like Cu(I) and Pd(II), outperforming monodentate analogs in alkynylation reactions . Phenanthrolin-2-yl derivatives exhibit tridentate coordination, expanding utility in cross-coupling catalysis .
Research Findings
- Asymmetric Oxy-Alkynylation: The quinolin-2-yl ligand enables copper-catalyzed oxy-alkynylation of diazo compounds with >90% ee, outperforming pyridinyl analogs due to rigid chiral induction .
- Thermal Stability: Bisoxazoline ligands (e.g., cyclopropane-bridged) demonstrate superior thermal stability (mp 180–184°C) compared to monomeric oxazolines, making them suitable for high-temperature reactions .
Notes
Enantiomeric Purity: Commercial samples of this compound are available at 99% ee, critical for reproducible catalytic outcomes .
Storage : Store under inert atmosphere at 2–8°C to prevent racemization .
Limitations: Low-yield analogs (e.g., naphthalen-1-yl) are primarily academic curiosities, while quinolinyl and bisoxazoline derivatives dominate industrial applications .
Biological Activity
The compound (3aR,8aS)-2-(Quinolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole (CAS Number: 2095128-11-1) is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 286.33 g/mol. Its structure includes an indeno[1,2-d]oxazole core fused with a quinoline moiety, which is significant for its biological interactions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, oxazole derivatives have been shown to possess inhibitory effects against various bacterial strains including Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/ml |
|---|---|---|
| Compound A | E. coli | 10 |
| Compound B | S. aureus | 5 |
| Compound C | P. aeruginosa | 15 |
Anticancer Potential
The indeno[1,2-d]oxazole framework has been associated with anticancer activity. Studies have suggested that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
Case Study:
A study evaluated the cytotoxic effects of several indeno[1,2-d]oxazole derivatives against human breast cancer cells (MCF-7). The results indicated that certain derivatives led to a significant reduction in cell viability at concentrations as low as 20 µM.
The mechanism through which this compound exerts its biological effects may involve interaction with specific molecular targets such as enzymes or receptors. For example, it may act as an inhibitor of key metabolic pathways in pathogens or cancer cells.
Research Findings and Applications
Recent studies have focused on synthesizing and characterizing this compound to explore its potential therapeutic applications. The following sections summarize key findings:
Synthesis and Characterization
The synthesis typically involves multi-step organic reactions that yield high-purity products suitable for biological testing. Characterization techniques such as NMR and mass spectrometry are commonly employed to confirm the structure.
Pharmacological Studies
Pharmacological evaluations have demonstrated that this compound exhibits anti-inflammatory and analgesic properties in preclinical models.
Table 2: Summary of Pharmacological Effects
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
